molecular formula C13H11BrO5 B8380571 ethyl 8-bromo-6-methoxy-4-oxo-4H-chromene-2-carboxylate

ethyl 8-bromo-6-methoxy-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B8380571
M. Wt: 327.13 g/mol
InChI Key: RCVPYVWCNLJBMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-bromo-6-methoxy-4-oxo-4H-chromene-2-carboxylate is a useful research compound. Its molecular formula is C13H11BrO5 and its molecular weight is 327.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H11BrO5

Molecular Weight

327.13 g/mol

IUPAC Name

ethyl 8-bromo-6-methoxy-4-oxochromene-2-carboxylate

InChI

InChI=1S/C13H11BrO5/c1-3-18-13(16)11-6-10(15)8-4-7(17-2)5-9(14)12(8)19-11/h4-6H,3H2,1-2H3

InChI Key

RCVPYVWCNLJBMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C(=CC(=C2)OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sulfuric acid (50 ml) was added to (2Z)-2-(2-bromo-4-methoxyphenoxy)-2-butenedioic acid (24.3 g, 86.6 mmol; as prepared in Reference Example 2b above). After heating the mixture with a heat gun for 5-10 min a clear deep brown solution was obtained. This solution was slowly added to refluxing absolute ethanol (250 ml). After the addition the reaction was refluxed for 30 min then allowed to cool. Crystals started to form after 20 min and the reaction was put in the refrigerator overnight. The solid was filtered, washed with cold ethanol/water 9:1 and dried to give ethyl 8-bromo-6-methoxy-4-oxo-4H-chromene-2-carboxylate as an off-white solid (12.3 g, 50% yield, mp 159-161° C.).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two

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